molecular formula C17H25LiN2O4 B13848281 Vildagliptin Carboxylic Acid Lithium Salt Hydrate

Vildagliptin Carboxylic Acid Lithium Salt Hydrate

Cat. No.: B13848281
M. Wt: 328.4 g/mol
InChI Key: BEOLPNQOPQSVHF-HAVNFRMRSA-M
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Description

Vildagliptin Carboxylic Acid Lithium Salt Hydrate: is a derivative of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, leading to improved glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin Carboxylic Acid Lithium Salt Hydrate involves the hydrolysis of the cyano group in vildagliptin to form the carboxylic acid derivative. This is followed by the reaction with lithium hydroxide to form the lithium salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Vildagliptin Carboxylic Acid Lithium Salt Hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is used as a reference standard in pharmaceutical testing and research. It is also utilized in the development of new analytical methods for the quantification and analysis of vildagliptin and its derivatives .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects and mechanisms of action in the treatment of type 2 diabetes mellitus. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the body .

Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for diabetes management. It is also employed in quality control processes to ensure the consistency and efficacy of vildagliptin-containing products .

Mechanism of Action

Vildagliptin Carboxylic Acid Lithium Salt Hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .

Comparison with Similar Compounds

Uniqueness: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is unique due to its specific chemical structure, which includes the lithium salt and hydrate forms. This unique structure may influence its pharmacokinetic properties and stability compared to other DPP-4 inhibitors .

Properties

Molecular Formula

C17H25LiN2O4

Molecular Weight

328.4 g/mol

IUPAC Name

lithium;(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H26N2O4.Li/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;/h11-13,18,23H,1-10H2,(H,21,22);/q;+1/p-1/t11-,12+,13-,16?,17?;/m0./s1

InChI Key

BEOLPNQOPQSVHF-HAVNFRMRSA-M

Isomeric SMILES

[Li+].C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)[O-]

Canonical SMILES

[Li+].C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)[O-]

Origin of Product

United States

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